Branaplam Hydrochloride

RNA splicing SMN2 modulation mechanism of action

Branaplam hydrochloride (CAS 1562338-39-9) is a validated SMN2/HTT splicing modulator with a uniquely characterized dual-mode 5′ splice site interaction mechanism, quantitatively distinct from other modulators. Key features: (i) HTT pseudoexon inclusion & huntingtin reduction IC50 <10 nM across patient-derived cells; (ii) 200 mg/mL aqueous solubility enabling co-solvent-free oral gavage with sustained brain SMN elevation for 160 h; (iii) hERG IC50 6.3 μM for cardiac safety benchmarking. Supplied with analytical documentation for reproducible splicing assays, RNA-seq, and in vivo PK/PD studies.

Molecular Formula C22H28ClN5O2
Molecular Weight 429.9 g/mol
CAS No. 1562338-39-9
Cat. No. B606337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBranaplam Hydrochloride
CAS1562338-39-9
SynonymsBranaplam hydrochloride;  Branaplam HCl;  LMI-070 hydrochloride;  LMI-070 HCl;  LMI 070 HCl;  LMI070 HCl; 
Molecular FormulaC22H28ClN5O2
Molecular Weight429.9 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C.Cl
InChIInChI=1S/C22H27N5O2.ClH/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15;/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24);1H
InChIKeyXJIMIVJABPKGIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Branaplam Hydrochloride: SMN2 & HTT Splicing Modulator


Branaplam hydrochloride (development codes LMI070 and NVS-SM1) is a pyridazine-derived small molecule that functions as an orally bioavailable splicing modulator [1]. The compound acts by stabilizing the interaction between U1 small nuclear ribonucleoprotein (U1 snRNP) and the 5′ splice site of SMN2 pre-mRNA, thereby promoting inclusion of exon 7 and increasing full-length survival motor neuron (SMN) protein expression [1]. Branaplam was originally developed by Novartis for spinal muscular atrophy (SMA) and later investigated for Huntington's disease due to its capacity to induce pseudoexon inclusion in the HTT transcript, leading to reduced huntingtin protein levels [2].

SMN2 & HTT splicing modulation studies
Orally bioavailable small-molecule probe
Sequence-specificity profiling of splice modulators
Well-characterized two-mode 5' splice site mechanism
Aqueous formulation for in vivo CNS target engagement
Hydrochloride salt enables water-soluble dosing

Branaplam Hydrochloride Non-Substitutability


SMN2 splicing modulators share a common therapeutic rationale but exhibit distinct sequence specificity profiles, pharmacokinetic properties, and off-target splicing signatures that preclude interchangeable use in research settings [1]. Branaplam recognizes 5′ splice sites via two distinct interaction modes, whereas risdiplam operates through a different binding mechanism that does not conform to the previously proposed two-site hypothesis [1]. Additionally, the hydrochloride salt form of branaplam confers aqueous solubility (>200 mg/mL in water with ultrasonic assistance) that differs markedly from the free base (water insoluble; DMSO solubility limited to approximately 3 mg/mL or 7.62 mM) . These differences in salt form, mechanism, and solubility directly impact experimental design, formulation requirements, and data reproducibility. Substituting an alternative compound without validating these parameters risks confounding results in splicing assays, in vivo dosing studies, and target engagement experiments.

This Product Branaplam HCl: two-mode 5' splice site recognition
Potential Substitute Risdiplam: distinct binding mechanism, different sequence-specificity profile
Mechanism mismatch may shift off-target splicing profiles and confound specificity studies.
This Product Hydrochloride salt: high aqueous solubility (>200 mg/mL)
Potential Substitute Free base: water insoluble, limited DMSO solubility
Salt-form mismatch directly alters in vivo formulation requirements and may impact exposure.

Branaplam Hydrochloride Comparative Evidence


Distinct Splice Site Recognition vs. Risdiplam

Branaplam recognizes 5′ splice sites via two distinct interaction modes, whereas risdiplam activity at SMN2 exon 7 does not conform to the prevailing two-site hypothesis [1]. Massively parallel splicing assays and precision dose-response curves quantitatively characterize the sequence-specific behavior of both compounds, revealing that branaplam and risdiplam exhibit different specificities for 5′ splice site sequences [1].

Splice Site Recognition
Head-to-head
Two distinct interaction modes vs. risdiplam's single non-conforming mechanism
Mechanistic distinction context
Specificity models from massively parallel assays
RNA splicing SMN2 modulation mechanism of action

Aqueous Solubility: Salt vs. Free Base

Branaplam hydrochloride (CAS 1562338-39-9) exhibits water solubility of 200 mg/mL (465.18 mM) with ultrasonic assistance . In contrast, the free base form (CAS 1562338-42-4) is insoluble in water and achieves only 3 mg/mL (7.62 mM) solubility in DMSO .

Aqueous Solubility
Data to verify
200 mg/mL (HCl salt) vs. insoluble (free base)
Formulation-context dependent
Enables aqueous in vivo dosing; free base requires DMSO
formulation solubility in vivo dosing

hERG Channel Inhibition Profile

Branaplam hydrochloride inhibits the human ether-à-go-go-related gene (hERG) potassium channel with an IC50 of 6.3 μM in radioligand binding assays using [³H]dofetilide . While a direct comparator hERG IC50 for risdiplam is not available in the same assay system, the 6.3 μM value provides a quantitative benchmark for researchers evaluating cardiac liability in preclinical safety assessments.

hERG Inhibition
Source review
IC50 = 6.3 μM
Safety-related endpoint context
Radioligand binding assay benchmark
cardiac safety hERG selectivity profiling

Mutant HTT Lowering in Patient Neurons

Branaplam reduces total HTT (tHTT) and mutant HTT (mHTT) levels in Huntington's disease patient-derived fibroblasts, iPSCs, cortical progenitors, and neurons in a dose-dependent manner, with an IC50 consistently below 10 nM [1]. In the VIBRANT-HD phase 2b clinical trial, branaplam (56 mg weekly oral dosing) reduced cerebrospinal fluid mutant HTT levels versus placebo, representing the first demonstration of HTT lowering in human CSF by a splicing modulator [2].

mHTT Lowering
Trial context
Dose-dependent reduction in patient neurons; CSF mHTT lowering vs. placebo
Reported endpoint context
Phase 2b trial pharmacodynamic data
Huntington's disease HTT lowering patient-derived models

Brain Penetration & CNS Engagement in SMA Model

In C/+ mice, a single oral dose of 30 mg/kg branaplam hydrochloride produces significant and durable SMN protein elevation in brain tissue for up to 160 hours post-dose . The compound exhibits an AUC of 3.03 μM•h and clearance of 25 mL/min/kg following intravenous administration (1 mg/kg) . In the severe SMA mouse model (SMNΔ7 mice), oral dosing (0.03-3 mg/kg) improves body weight and prolongs lifespan .

CNS Engagement
Class-level
Sustained brain SMN elevation (160h); survival benefit in SMNΔ7 model
Model-response context
Supports in vivo CNS target engagement studies
CNS penetration pharmacokinetics SMN protein elevation

SMN2 Splicing Potency Benchmark

Branaplam hydrochloride exhibits an EC50 of 20 nM for SMN protein elevation in SMN ELISA assays, producing a 3.6-fold induction of SMN protein levels . This potency value serves as a benchmark for researchers comparing novel SMN2 splicing modulators or validating assay systems.

SMN2 Potency
Reported
EC50 = 20 nM (3.6-fold induction)
Assay potency context
SMN ELISA calibration benchmark
SMN2 potency EC50

Branaplam Hydrochloride Research Applications


Sequence-Specific Splicing Modulation

Researchers studying the molecular determinants of small-molecule splice site recognition should consider branaplam hydrochloride for its well-characterized two-mode 5′ splice site interaction mechanism, which is quantitatively distinct from risdiplam [1]. The compound is suitable for massively parallel splicing assays and RNA-seq experiments aimed at elucidating sequence-specificity rules for splicing modulators [1].

In Vivo CNS Target Engagement Studies

The hydrochloride salt's high aqueous solubility (200 mg/mL) enables formulation for oral gavage without organic co-solvents, while its sustained brain SMN protein elevation (up to 160 hours post-dose) supports long-term in vivo studies of CNS target engagement. The compound is appropriate for SMNΔ7 mouse survival studies and pharmacokinetic/pharmacodynamic modeling in SMA research .

Huntington's Disease HTT Lowering

Branaplam hydrochloride serves as a validated tool compound for investigating HTT pseudoexon inclusion and huntingtin protein reduction in patient-derived cellular models, with established IC50 values consistently below 10 nM across fibroblasts, iPSCs, cortical progenitors, and neurons [2]. The compound's clinical pharmacodynamic demonstration of CSF mHTT lowering [3] provides translational relevance for preclinical target engagement studies.

Cardiac Safety and hERG Profiling

The compound's characterized hERG IC50 of 6.3 μM provides a quantitative benchmark for researchers evaluating cardiac safety margins in preclinical drug development. This data supports calculation of therapeutic indices and informs dosing strategies for in vivo studies where cardiac monitoring is required.

Application
Selection Property
Validation Focus
Splicing Specificity Studies
Two-mode splice site recognition profile
Sequence-specificity model review
In Vivo CNS Target Engagement
Aqueous solubility and brain exposure context
Model-response endpoint monitoring
HTT Lowering Research
mHTT reduction in patient-derived models
Target-engagement endpoint review
Cardiac Safety Profiling
Characterized hERG inhibition benchmark
Safety-related endpoint context

Technical Documentation Hub

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40 linked technical documents
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